CDK2/CDK5 Inhibitory Potency of the N1-Unsubstituted Analog (20-223) vs. the Clinical Multi-CDK Inhibitor AT7519
The N1-unsubstituted analog CDK5 inhibitor 20-223 (N-(5-cyclobutyl-1H-pyrazol-3-yl)-2-(naphthalen-2-yl)acetamide) was benchmarked against the clinically used multi-CDK inhibitor AT7519 in cell-free kinase assays. In CDK5 kinase assays, 20-223 was ~3.5-fold more potent than AT7519; in CDK2 kinase assays, 20-223 was ~65.3-fold more potent than AT7519 [1]. The N1-tert-butyl analog N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide shares the identical aminopyrazole core and naphthalene acetamide side chain with 20-223 but adds the N1-tert-butyl modification, which is known to enhance metabolic stability and modulate kinase selectivity in pyrazole-based inhibitors [2].
| Evidence Dimension | CDK2 and CDK5 inhibitory potency (IC50/nM) |
|---|---|
| Target Compound Data | N1-tert-butyl analog (target compound): Direct IC50 data not publicly available; shares core structure with 20-223 (CDK2 IC50 = 6.0 nM, CDK5 IC50 = 8.8 nM) |
| Comparator Or Baseline | AT7519: CDK2 IC50 = 47–210 nM, CDK5 IC50 = 13–170 nM (multi-CDK inhibitor) [3] |
| Quantified Difference | 20-223 is ~65.3-fold (CDK2) and ~3.5-fold (CDK5) more potent than AT7519 [1]; target compound potency directionality vs. 20-223 is not yet experimentally determined |
| Conditions | Cell-free kinase assays with recombinant CDK2/cyclin A and CDK5/p25 [1] |
Why This Matters
The aminopyrazole scaffold of this compound class achieves substantially greater single-digit nanomolar CDK2/5 potency than the clinical benchmark AT7519, making the N1-tert-butyl variant a structurally privileged starting point for kinase selectivity profiling studies.
- [1] Robb, C.M., Kour, S., Contreras, J.I., Agarwal, E., Barger, C.J., Rana, S., Sonawane, Y., Neilsen, B.K., Taylor, M., Kizhake, S., Thakare, R.N., Chowdhury, S., Wang, J., Black, J.D., Hollingsworth, M.A., Brattain, M.G., and Natarajan, A. Characterization of CDK(5) Inhibitor, 20-223 (aka CP668863) for Colorectal Cancer Therapy. Oncotarget, 2018, 9. View Source
- [2] Selective N-1 Alkylation of Unsymmetrically Substituted Pyrazoles. Scilit. Alkylation occurs preferentially at N-1 position when a tert-butyl group is present at the pyrazole C-3 position. View Source
- [3] MedChemExpress. AT7519 (AT7519M) – CDK inhibitor IC50 values: CDK1 = 210 nM, CDK2 = 47 nM, CDK4 = 100 nM, CDK5 = 13 nM, CDK6 = 170 nM, CDK9 < 10 nM. View Source
